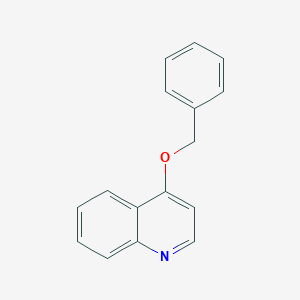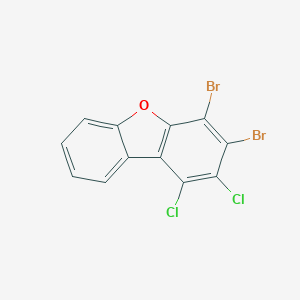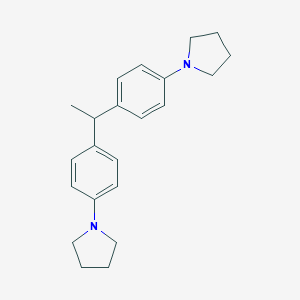
1,1-Bis(4-pyrrolidinylphenyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-pyrrolidinylphenyl)ethane, also known as BDPE or α,α'-dipyridyl-2,2'-diylbis(4-pyrrolidinyl-1-yl)ethane, is a chemical compound that has been widely studied in the field of medicinal chemistry and pharmacology. BDPE is a chiral compound that has two enantiomers, (R,R)-BDPE and (S,S)-BDPE. The compound has been found to exhibit a range of biological activities, including anticonvulsant, antidepressant, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of 1,1-Bis(4-pyrrolidinylphenyl)ethane is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 1,1-Bis(4-pyrrolidinylphenyl)ethane has also been found to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase A and B.
Efectos Bioquímicos Y Fisiológicos
1,1-Bis(4-pyrrolidinylphenyl)ethane has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as GABA and serotonin, in the brain. 1,1-Bis(4-pyrrolidinylphenyl)ethane has also been found to reduce the levels of certain inflammatory cytokines, and may have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,1-Bis(4-pyrrolidinylphenyl)ethane is that it exhibits a range of biological activities, making it a versatile compound for use in laboratory experiments. However, one limitation is that it is a chiral compound, and the two enantiomers may exhibit different biological activities. This must be taken into consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 1,1-Bis(4-pyrrolidinylphenyl)ethane. One area of interest is the development of 1,1-Bis(4-pyrrolidinylphenyl)ethane derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 1,1-Bis(4-pyrrolidinylphenyl)ethane in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the mechanisms of action of 1,1-Bis(4-pyrrolidinylphenyl)ethane need to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
1,1-Bis(4-pyrrolidinylphenyl)ethane can be synthesized using a variety of methods, including the reaction of 2,2'-dipyridyl with 4-pyrrolidinylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of palladium-catalyzed cross-coupling reactions or Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
1,1-Bis(4-pyrrolidinylphenyl)ethane has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. 1,1-Bis(4-pyrrolidinylphenyl)ethane has also been shown to have antidepressant effects, and may be useful in the treatment of depression. In addition, 1,1-Bis(4-pyrrolidinylphenyl)ethane has been found to have antitumor activity, and may be a promising candidate for the development of anticancer drugs.
Propiedades
Número CAS |
105443-13-8 |
|---|---|
Nombre del producto |
1,1-Bis(4-pyrrolidinylphenyl)ethane |
Fórmula molecular |
C22H28N2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
1-[4-[1-(4-pyrrolidin-1-ylphenyl)ethyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C22H28N2/c1-18(19-6-10-21(11-7-19)23-14-2-3-15-23)20-8-12-22(13-9-20)24-16-4-5-17-24/h6-13,18H,2-5,14-17H2,1H3 |
Clave InChI |
ISQBNUNEPCPGMS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |
SMILES canónico |
CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
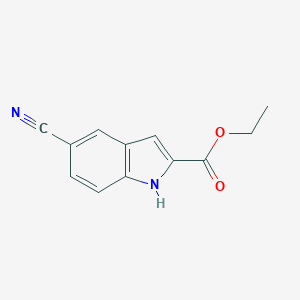
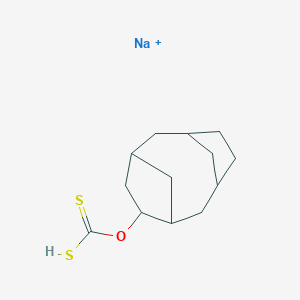
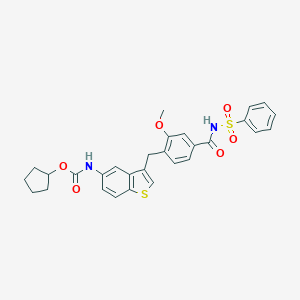
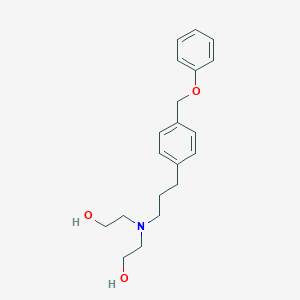
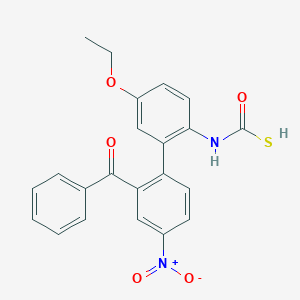
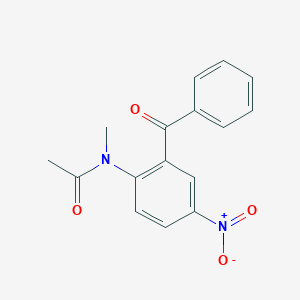
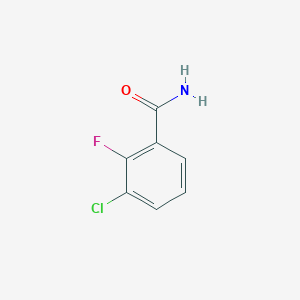
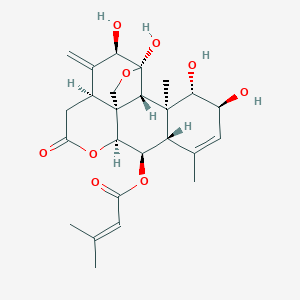
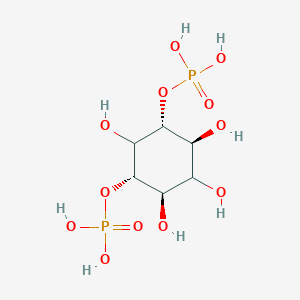
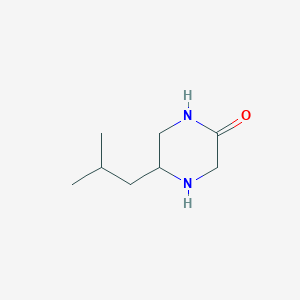
![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)
